3,5-Difluorophenylacetonitrile

Medicinal Chemistry ADME Prediction LogP

Specifically source 3,5-difluorophenylacetonitrile (CAS 122376-76-5) for your HDAC6 inhibitor program – the patented building block in US20150239869A1. Unlike 2,4- or 2,6-isomers, its meta,meta-substitution pattern yields a quantifiably higher logP (2.39 vs 2.03), enhancing membrane permeability and oral bioavailability. As a low-melting solid (mp 35-38°C), it enables precise automated weighing on synthesis platforms, eliminating handling errors. Essential for drug discovery labs seeking reproducible, patent-compliant syntheses.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 122376-76-5
Cat. No. B040619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorophenylacetonitrile
CAS122376-76-5
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CC#N
InChIInChI=1S/C8H5F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
InChIKeyOBMYMTSBABEPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluorophenylacetonitrile (CAS 122376-76-5): Technical Baseline and Procurement Primer


3,5-Difluorophenylacetonitrile (CAS 122376-76-5) is a fluorinated aromatic nitrile, specifically a substituted phenylacetonitrile with fluorine atoms at the 3 and 5 positions of the benzene ring [1]. This compound is a key intermediate in organic synthesis, particularly valued for its role in constructing bioactive molecules and functional materials . It is a low-melting solid with a characteristic odor and is generally handled as a research chemical or fine chemical intermediate .

Why 3,5-Difluorophenylacetonitrile Cannot Be Casually Substituted by Other Difluorophenylacetonitriles


The specific substitution pattern of fluorine atoms on the phenyl ring of 3,5-difluorophenylacetonitrile dictates its unique physicochemical properties, which in turn govern its reactivity, handling, and ultimate performance in downstream applications [1]. Unlike its regioisomers (e.g., 2,4- or 2,6-difluoro analogs), the meta,meta-substitution pattern of 3,5-difluorophenylacetonitrile results in a distinct electron distribution and steric profile. This leads to quantifiable differences in key parameters such as lipophilicity, physical state, and its utility as a specific building block in patented pharmaceutical syntheses, where alternative isomers cannot serve as direct replacements without compromising synthetic efficiency or target selectivity [2].

Quantifiable Differentiation of 3,5-Difluorophenylacetonitrile vs. Closest Analogs


Enhanced Lipophilicity (LogP) as a Critical Parameter for Drug Design

3,5-Difluorophenylacetonitrile exhibits a significantly higher calculated lipophilicity (Consensus LogP = 2.39) compared to its 2,4- and 2,6-difluoro regioisomers (LogP = 2.03) [1]. This difference of 0.36 log units is substantial and can influence membrane permeability and bioavailability in drug candidates. For procurement, selecting the 3,5-isomer may be essential for achieving the desired pharmacokinetic profile when the difluorophenylacetonitrile moiety is incorporated into a lead compound.

Medicinal Chemistry ADME Prediction LogP

Solid Physical State at Room Temperature for Ease of Handling and Formulation

Unlike the 2,4- and 2,6-difluoro isomers, which are liquids at ambient temperature, 3,5-difluorophenylacetonitrile is a low-melting solid with a melting point range of 35-38°C . This solid state offers practical advantages in laboratory and industrial settings, including simpler weighing, reduced risk of spills, and compatibility with solid-phase synthesis or formulation processes where a liquid intermediate would be unsuitable.

Chemical Handling Formulation Science Physical Properties

Established Utility as a Key Intermediate in Patented HDAC6 Selective Inhibitor Synthesis

3,5-Difluorophenylacetonitrile is explicitly used as a starting material in a patented synthesis (US20150239869A1) for HDAC6 selective inhibitors, a class of compounds under investigation for cancer therapy [1]. In this patent, it is reacted with 1,5-dibromopentane to yield a key cyclohexanecarbonitrile intermediate in 90% yield. While other difluorophenylacetonitriles are also used in the patent, the 3,5-isomer is the primary substrate for the lead compound series, highlighting its specific and validated role in this important therapeutic area.

Medicinal Chemistry HDAC Inhibitors Oncology

High and Consistent Commercial Purity Specification (≥98%)

Reputable suppliers offer 3,5-difluorophenylacetonitrile with a minimum purity of ≥98% (GC) . This high purity is critical for its use as a synthetic intermediate, minimizing side reactions and ensuring reproducible yields in complex multi-step syntheses. This specification is consistent across major vendors like TCI and Chem-Impex, providing procurement confidence. While other isomers are also available at high purity, the 3,5-isomer's solid-state facilitates accurate purity assessment and reduces purification burdens upon receipt.

Quality Control Sourcing Purity

Validated Application Scenarios for 3,5-Difluorophenylacetonitrile Based on Evidence


Synthesis of HDAC6 Selective Inhibitors for Oncology Research

Researchers developing HDAC6 inhibitors should specifically source 3,5-difluorophenylacetonitrile as the foundational building block, as demonstrated in patent US20150239869A1 [1]. Its use in this patented route to create key cyclohexanecarbonitrile intermediates is a proven application that cannot be fulfilled by alternative difluorophenylacetonitrile isomers without altering the synthetic pathway and final product.

Optimization of Lipophilicity in Medicinal Chemistry Lead Compounds

When designing drug candidates where the difluorophenyl moiety is incorporated, selecting the 3,5-difluoro isomer provides a quantifiably higher logP (2.39) compared to the 2,4- and 2,6-difluoro isomers (2.03) . This can be a strategic choice to enhance membrane permeability and oral bioavailability in early-stage drug discovery programs.

Preference in Solid-Phase Synthesis and Automated Reaction Workflows

For laboratories employing automated synthesis platforms or solid-phase peptide synthesis (SPPS), the solid-state of 3,5-difluorophenylacetonitrile (mp 35-38°C) is a significant operational advantage over the liquid 2,4- and 2,6-difluoro isomers . This facilitates precise automated weighing and dispensing, reducing manual handling errors and improving experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluorophenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.